molecular formula C25H27Cl2N7O3 B11682302 2-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine

2-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine

Cat. No.: B11682302
M. Wt: 544.4 g/mol
InChI Key: DJTIGZIVZFODHJ-LQKURTRISA-N
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Description

2-[(2E)-2-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with morpholine groups and a hydrazone linkage. The presence of the dichlorophenyl group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.

    Introduction of Morpholine Groups: The morpholine groups are introduced via nucleophilic substitution reactions, where morpholine reacts with the triazine core.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the triazine derivative with a hydrazine compound in the presence of a suitable catalyst.

    Attachment of Dichlorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazine core or the hydrazone linkage, resulting in the formation of reduced derivatives.

    Substitution: The morpholine and dichlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are investigated. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets. The hydrazone linkage and triazine core are key functional groups that enable binding to enzymes or receptors, potentially inhibiting or modulating their activity. The dichlorophenyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[(2E)-2-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-DIMETHYL-1,3,5-TRIAZINE: Similar structure but with dimethyl groups instead of morpholine.

    2-[(2E)-2-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-DIPHENYL-1,3,5-TRIAZINE: Similar structure but with phenyl groups instead of morpholine.

Uniqueness

The presence of morpholine groups in 2-[(2E)-2-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE distinguishes it from similar compounds. These groups contribute to its solubility, stability, and potential biological activity, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C25H27Cl2N7O3

Molecular Weight

544.4 g/mol

IUPAC Name

N-[(E)-[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C25H27Cl2N7O3/c26-20-5-4-19(22(27)15-20)17-37-21-3-1-2-18(14-21)16-28-32-23-29-24(33-6-10-35-11-7-33)31-25(30-23)34-8-12-36-13-9-34/h1-5,14-16H,6-13,17H2,(H,29,30,31,32)/b28-16+

InChI Key

DJTIGZIVZFODHJ-LQKURTRISA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl)N5CCOCC5

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl)N5CCOCC5

Origin of Product

United States

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